C.I. Pigment Red 23

Description

Historical Evolution and Significance within Organic Pigment Chemistry

The development of C.I. Pigment Red 23 is situated within the broader history of azo colorants, which began with Peter Griess's discovery of the diazotization reaction in 1858. ekb.eg Azo compounds quickly became the largest and most versatile class of synthetic organic colorants, dominating the yellow, orange, and red shade areas. colour.networkjchemrev.com

Pigment Red 23 is a member of the Naphthol AS pigment group, also known as naphthanilides. These pigments were developed to improve upon the properties of earlier β-naphthol pigments, offering better fastness. The synthesis of PR23 involves the diazotization of 2-Methoxy-5-nitrobenzenamine, which serves as the diazo component, and its subsequent coupling with the coupling component, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (a Naphthol AS derivative). dyestuffintermediates.com While many azo pigments have seen their use limited due to poor fastness properties, the Naphthol AS class, including PR23, represented a significant advancement. jchemrev.com Its significance lies in its ability to produce a brilliant, dark bluish-red color, making it a subject of study for applications in inks and coatings. dyestuffintermediates.comcymitquimica.com

Scope and Academic Relevance of this compound Research

Academic and industrial research into this compound encompasses several scientific domains, focusing on understanding and optimizing its performance characteristics.

Material Science: A primary area of investigation is the pigment's application properties. Studies focus on its use in various media, such as paints, printing inks, and plastics. dyestuffintermediates.comsmolecule.comcymitquimica.com Research explores mechanisms influencing its performance, including its compatibility with other substances, transparency, and tinting strength. smolecule.comcymitquimica.com The goal of such research is often to improve application properties for specific uses, such as developing pigments with particle sizes suitable for inkjet inks. researchgate.netgoogle.com

Analytical Chemistry: The analysis of this compound is relevant for quality control and research. High-performance liquid chromatography (HPLC) methods have been developed for its separation and analysis, allowing for the isolation of impurities and use in pharmacokinetic studies. sielc.com

Crystallography: The relationship between a pigment's crystal structure and its color and application properties is a key area of research in pigment science. sdc.org.uk The three-dimensional arrangement of molecules in the crystal lattice affects properties like shade, opacity, and solvent fastness. ru.nl Studies on Naphthol AS pigments, the class to which PR23 belongs, have used X-ray spectroscopy to determine that the molecules are nearly planar and stacked in columns, a structure that influences their stability. sdc.org.uk

Environmental Science: Research also extends to the environmental behavior of the pigment. These studies investigate its potential persistence and degradation pathways in the environment, which is crucial for assessing the life cycle of products containing this colorant. smolecule.com

Fundamental Azo Chromophore Chemistry and its Role in Pigment Design

The color of this compound originates from its fundamental chemical structure, specifically the presence of an azo chromophore.

A chromophore is the part of a molecule responsible for its color by absorbing light in the visible spectrum. researchgate.net In all azo pigments, the chromophore is the azo group, which consists of two nitrogen atoms joined by a double bond (-N=N-). jchemrev.comresearchgate.net This group, linked to two sp²-hybridized carbon atoms, often within aromatic systems, creates an extended system of conjugated π-electrons. ekb.egjchemrev.com

The specific color of an azo pigment is determined not just by the azo group itself, but by the entire conjugated system and the presence of auxochromes. Auxochromes are substituent groups on the aromatic rings that can modify and intensify the color. researchgate.net In the this compound molecule, groups such as the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and nitro (-NO₂) act as auxochromes, influencing the electronic transitions within the molecule and thus the wavelength of light it absorbs. nih.gov The large, complex aromatic structure of the naphthol-derived portion of the molecule further extends the conjugation, which is essential for producing the deep red color. The molecule exists in the ketohydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonds. colour.networksdc.org.uk

The synthesis of azo pigments is a well-established process in industrial chemistry, primarily involving two steps: jchemrev.com

Diazotization: An aromatic primary amine (the diazo component) is treated with nitrous acid at low temperatures to form a diazonium salt. For PR23, this component is 2-Methoxy-5-nitrobenzenamine. dyestuffintermediates.com

Azo Coupling: The diazonium salt, which is an electrophile, is reacted with a nucleophilic coupling component. This is typically a phenol (B47542) or an aromatic amine. For PR23, the coupling component is 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide. dyestuffintermediates.com

This versatile two-step synthesis allows for a vast number of different azo pigments to be created by varying the diazo and coupling components, enabling fine-tuning of the resulting color and properties. ekb.eg

Table 2: Summary of Research Findings on Fastness Properties of this compound (Note: Fastness is rated on a scale, typically 1 to 8 for lightfastness and 1 to 5 for other resistances, where a higher number indicates better resistance. Results can vary by manufacturer and testing conditions.)

| Property Studied | Finding/Rating | Source |

|---|---|---|

| Mechanisms of Photostability (Light Fastness) | Rated 5 on an 8-point scale. | origochem.com |

| Influence of Modification on Light Fastness | Rated 5-6 (full shade) and 4-5 (reduced shade) on an 8-point scale. | vipulorganics.com |

| Heat Stability Analysis | Stable up to 140 °C. | origochem.comsypigment.com |

| Solvent Resistance (Alcohol) | Rated 3 on a 5-point scale. | vipulorganics.com |

| Solvent Resistance (Xylene) | Rated 2-3 on a 5-point scale. | vipulorganics.com |

| Alkali Resistance Measurement | Rated 3-4 on a 5-point scale. | origochem.comsypigment.com |

| Acid Resistance Measurement | Rated 5 on a 5-point scale. | sypigment.com |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O7/c1-36-21-10-9-17(29(34)35)13-20(21)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFRHZUTPGJWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O7 | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021227 | |

| Record name | C.I. Pigment Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment red 23 is a red to bluish red powder. (NTP, 1992), Dry Powder, Red to bluish-red solid; [CAMEO] Bluish-red finely divided dry powder; [MSDSonline] | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 23 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.45 (NTP, 1992) - Denser than water; will sink | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6471-49-4 | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Red 23 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082H78U257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

626 to 644 °F (exothermic) (NTP, 1992) | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Chemical Structure and Advanced Structural Elucidation of C.i. Pigment Red 23

Detailed Molecular Architecture and Isomeric Considerations

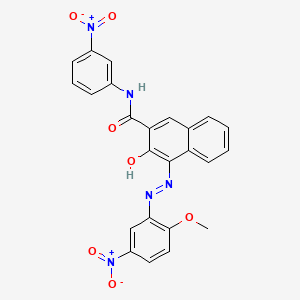

The IUPAC name for C.I. Pigment Red 23 is 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide smolecule.comnih.govscbt.comsielc.com. Its molecular formula is C₂₄H₁₇N₅O₇, with a molecular weight of approximately 487.42 g/mol smolecule.comnih.govscbt.comsielc.comchemicalbook.comsypigment.commedchemexpress.com. The molecule features a naphthalene (B1677914) core substituted with a hydroxyl group and a carboxamide group. The azo linkage connects this naphthalene moiety to a 2-methoxy-5-nitrophenyl group, while the carboxamide nitrogen is attached to a 3-nitrophenyl group smolecule.comnih.govscbt.comsielc.com.

The structure can be visualized as:

A central naphthalene ring system.

A hydroxyl group (-OH) at position 3 of the naphthalene.

An azo group (-N=N-) at position 4, linking to a 2-methoxy-5-nitrophenyl ring.

A carboxamide group (-CONH-) at position 2, with the nitrogen atom bonded to a 3-nitrophenyl ring.

While the primary structure is well-defined, isomeric considerations in azo pigments can arise from the configuration around the azo bond (cis/trans) or potential tautomeric forms. However, for this compound, the prevalent form in solid state is understood to be the hydrazone tautomer, as is common for many β-naphthol-derived azo pigments sdc.org.ukresearchgate.netnii.ac.jp.

Spectroscopic Investigations for Structural Confirmation

Various spectroscopic techniques are employed to confirm and characterize the molecular structure of this compound.

Advanced Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation. Typical FTIR analysis of azo pigments like PR23 would reveal characteristic absorption bands corresponding to:

O-H stretching (often broad due to hydrogen bonding) in the region of 3200-3600 cm⁻¹ scispace.comekb.eg.

N-H stretching from the amide group, typically around 3300-3500 cm⁻¹.

C=O stretching from the amide carbonyl, usually observed around 1640-1680 cm⁻¹.

Azo group (-N=N-) stretching, which can be weak and appear in the 1400-1600 cm⁻¹ range, often overlapping with C=C stretches.

Nitro group (-NO₂) stretching vibrations, typically showing strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) smolecule.comnih.gov.

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

C-O stretching from the methoxy (B1213986) group around 1000-1250 cm⁻¹ nih.gov.

The specific peak positions and intensities in the FTIR spectrum serve as a molecular fingerprint for identification and structural verification scispace.comresearchgate.net.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Pigment Characterization

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the molecular structure by analyzing the magnetic properties of atomic nuclei. For PR23, NMR would confirm the presence and connectivity of protons and carbons in its various functional groups and aromatic rings.

¹H NMR would show distinct signals for aromatic protons, methoxy protons (-OCH₃), and amide protons (-NH-), with chemical shifts and splitting patterns indicative of their electronic environment and neighboring nuclei.

¹³C NMR would provide signals for all unique carbon atoms, including those in the naphthalene core, phenyl rings, carbonyl carbon, methoxy carbon, and carbons involved in the azo linkage.

While direct NMR analysis of insoluble pigments can be challenging, studies on related compounds or soluble derivatives can provide valuable data. For instance, the chemical shifts of the tautomeric proton in related hydroxyazo compounds have been reported in the range of 16.14-16.20 ppm in DMSO-d₆, suggesting a strong intramolecular hydrogen bond in the hydrazone form researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the chromophore responsible for the pigment's color. This compound, being an azo pigment, possesses an extended π-electron system involving the azo group and the aromatic rings.

The absorption spectrum in the UV-Visible region typically shows intense absorption bands related to π-π* and n-π* electronic transitions.

The exact position of the maximum absorption (λmax) is highly sensitive to the molecular structure, conjugation, and electronic substituents mdpi.com. For azo pigments, these transitions are responsible for the observed color. Studies on similar naphthol azo pigments indicate that they predominantly exist in the hydrazone tautomeric form in solution, which influences their UV-Vis spectra sdc.org.ukresearchgate.netnii.ac.jp. The absorption spectrum of PR23 would be expected to show characteristic bands in the visible region, contributing to its red color.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FTIR by providing vibrational information, often with higher sensitivity for certain functional groups and in different sampling conditions. It is particularly useful for identifying pigments, as it can generate a unique "fingerprint" for each compound scispace.comresearchgate.netnih.gov.

Raman spectra of organic pigments typically show characteristic peaks corresponding to C-C, C=C, C-H, C-N, and N=N stretching and bending vibrations.

The technique is valuable for analyzing pigments in various matrices, including inks and even in situ in tattooed skin, where it has been used to identify pigments and potential chemical risks researchgate.net. The detailed vibrational modes observed in Raman spectroscopy can help confirm the presence of specific structural features of PR23, such as the aromatic rings and the azo linkage.

Tautomerism and its Influence on Electronic Configuration and Pigment Properties

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In hydroxyazo pigments, the primary tautomeric equilibrium is between the azo-enol (hydroxyazo) form and the keto-hydrazone form sdc.org.ukresearchgate.netnii.ac.jpresearchgate.netrsc.orgresearchgate.netnih.gov.

Influence on Electronic Configuration: The keto-hydrazone form involves a delocalized π-electron system that differs from the azo-enol form. This shift in electron distribution directly affects the energy levels of molecular orbitals, thereby influencing the absorption of light and consequently the color of the pigment. The extent of conjugation and the presence of hydrogen bonds in the hydrazone form contribute significantly to the pigment's electronic configuration and its spectral properties sdc.org.ukresearchgate.net.

Influence on Pigment Properties: The tautomeric state can impact various pigment properties:

Color: As mentioned, the electronic configuration dictates the color. The hydrazone form is generally responsible for the observed hue in many β-naphthol azo pigments.

Stability: The intramolecular hydrogen bonding in the hydrazone tautomer contributes to the planarity and rigidity of the molecule, which can enhance its thermal stability and lightfastness.

Crystal Packing: The specific tautomeric form influences how molecules pack in the crystal lattice, affecting properties like crystal morphology, density, and solid-state interactions, which in turn impact pigment performance sdc.org.ukresearchgate.netnih.gov.

The prevalence of the hydrazone tautomer in this compound is a key structural feature that underpins its color and stability characteristics.

Synthetic Methodologies and Process Optimization for C.i. Pigment Red 23

Chemical Reaction Pathways: Nitration, Diazotization, and Azo Coupling Reactions

The synthesis of C.I. Pigment Red 23 is a classic example of monoazo pigment formation. The key chemical transformations are:

Preparation of Precursors:

5-nitro-o-anisidine: This aromatic amine serves as the diazo component. Its synthesis typically involves the nitration of o-anisidine. For instance, a common method involves nitrating N-acetyl-o-anisidine with nitric acid in sulfuric acid, followed by hydrolysis of the acetyl group to yield 5-nitro-o-anisidine.

3-hydroxy-3'-nitro-2-naphthanilide (B1666287): This compound acts as the coupling component. It is synthesized by the condensation reaction between 2-hydroxy-3-naphthoic acid and 3-nitroaniline.

Diazotization: The primary aromatic amine, 5-nitro-o-anisidine, is converted into a diazonium salt. This reaction is carried out in an acidic medium, typically using hydrochloric acid or sulfuric acid, and sodium nitrite (B80452) (NaNO₂) as the source of nitrous acid. The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt and prevent its decomposition or side reactions.

Reaction: Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺ + 2H₂O

The diazonium salt of 5-nitro-o-anisidine is formed.

Azo Coupling: The diazonium salt is then reacted with the coupling component, 3-hydroxy-3'-nitro-2-naphthanilide. This coupling reaction forms the azo linkage (-N=N-) that is characteristic of azo pigments. The reaction conditions, particularly pH, are critical. Coupling with naphthol derivatives like 3-hydroxy-3'-nitro-2-naphthanilide is typically performed under weakly alkaline conditions (pH 8-10) to activate the coupling component as a phenoxide ion, while maintaining the stability of the diazonium salt.

Reaction: Ar-N₂⁺ + Coupling Component → Ar-N=N-Coupling Component + H⁺

The coupling of the diazotized 5-nitro-o-anisidine with 3-hydroxy-3'-nitro-2-naphthanilide yields this compound.

Catalyst Development and Reaction Kinetics in Pigment Synthesis

While the core diazotization and azo coupling reactions are driven by inherent chemical reactivity, catalysts and kinetic understanding play roles in process efficiency and product quality.

Catalysis in Precursor Synthesis: Catalysts are often employed in the synthesis of the precursor molecules. For example, acid catalysts are crucial for generating nitrous acid during diazotization. In the synthesis of 5-nitro-o-anisidine, nitration reactions may utilize acid catalysts.

Catalysis in Green Synthesis: Research into greener synthesis methods for azo compounds has explored various catalysts, including magnetic solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) and Lewis acids (e.g., BF₃·SiO₂). These catalysts can facilitate reactions under milder conditions, reduce solvent use, and improve reaction rates. While these specific catalysts might not be standard for this compound, they represent advancements in azo dye and pigment synthesis.

Reaction Kinetics: Understanding the kinetics is vital for controlling the formation of the azo pigment.

Diazotization: The rate of diazotization is influenced by reactant concentrations, acid strength, and temperature. Maintaining low temperatures (0-5°C) is paramount to prevent diazonium salt decomposition and side reactions.

Azo Coupling: The coupling reaction's rate depends on the reactivity of the diazonium salt and the coupling component, as well as the pH. Controlling the rate of addition of the diazonium salt to the coupling component can influence the particle size and morphology of the final pigment, which affects its color strength and dispersibility.

Optimization of Synthesis Parameters for Enhanced Purity and Yield

Optimizing synthesis parameters is crucial for maximizing the yield and purity of this compound, leading to a high-quality pigment with desired properties.

Temperature: Strict temperature control is essential. Diazotization requires 0-5°C to stabilize the diazonium salt. The azo coupling reaction temperature is typically maintained between 10-25°C, but post-coupling heating (e.g., to 80-90°C) is often employed to improve crystal structure and pigment properties.

pH: The pH must be carefully managed throughout the process. Diazotization requires acidic conditions (pH 1-2), while azo coupling with naphthol derivatives is optimized under weakly alkaline conditions (pH 8-10) to ensure efficient coupling.

Concentration and Stoichiometry: Precise control over the molar ratios of reactants (5-nitro-o-anisidine, sodium nitrite, acid, and coupling component) is necessary to ensure complete reaction and minimize byproducts. A slight excess of sodium nitrite is common to ensure full diazotization.

Isolation and Purification: After coupling, the pigment is filtered, washed thoroughly with water to remove soluble salts and impurities, and then dried. Effective washing is critical for achieving high purity.

Novel Synthetic Routes and Green Chemistry Approaches

Efforts are ongoing to develop more sustainable and efficient synthesis methods for azo pigments, aligning with green chemistry principles.

Green Synthesis Methods: Research has explored solvent-free conditions, the use of solid acid catalysts, and microwave-assisted synthesis for azo dye and pigment production, aiming to reduce waste and energy consumption. For example, using magnetic nanoparticles as catalysts or employing grinding techniques at room temperature are reported green approaches.

Process Intensification: Techniques like continuous flow chemistry are being investigated for azo pigment synthesis. Flow reactors offer better control over reaction parameters, improved heat and mass transfer, enhanced safety, and potentially higher yields and more consistent product quality compared to traditional batch processes.

Surface Modification: In some azo pigment syntheses, surface-active agents, such as alkyl polyglycosides, are added during the coupling reaction to improve the pigment's dispersibility and application properties in various media, particularly water-based systems.

The synthesis of this compound relies on well-defined chemical transformations, with ongoing research focused on optimizing these processes for greater efficiency, purity, and environmental sustainability.

Crystallography, Polymorphism, and Crystal Engineering of C.i. Pigment Red 23

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a crystal. For organic pigments, X-ray powder diffraction (XRPD) is particularly crucial because these materials are often produced as fine powders and their low solubility makes it difficult to grow single crystals suitable for single-crystal XRD analysis. ru.nlru.nlnih.gov The XRPD pattern provides a unique "fingerprint" for a specific crystalline compound, allowing for the identification of different crystal modifications (polymorphs), mixed crystals, and solid solutions. sdc.org.uk

While the precise crystal structure of C.I. Pigment Red 23 has not been detailed in publicly available literature, the methodology for such a determination is well-established. The process would involve obtaining a high-quality XRPD pattern of the pigment powder. This experimental pattern is then used in conjunction with computational methods to solve and refine the crystal structure, a process that has been successfully applied to other complex organic pigments like C.I. Pigment Red 254. nih.govresearchgate.net The resulting structural data, including unit cell dimensions, space group, and atomic coordinates, would provide fundamental insights into the intermolecular interactions governing the pigment's properties.

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, consist of chemically identical molecules but feature distinct arrangements and/or conformations in the crystal lattice. ru.nl This variation in crystal packing can lead to significant differences in the physical properties of the pigment, including color, thermal stability, and solvent fastness. ru.nlsdc.org.uk

Many organic pigments are known to exhibit polymorphism. For instance, C.I. Pigment Red 1 has at least three identified polymorphs (α, β, and γ), each with a unique crystal structure and appearance. sdc.org.ukresearchgate.net While specific polymorphs of this compound are not documented, the phenomenon is highly relevant to this class of compounds. The identification of potential polymorphs would typically involve screening different crystallization conditions (e.g., solvents, temperatures) and analyzing the resulting solids using techniques like XRPD. Each polymorph would exhibit a distinct diffraction pattern, confirming its unique crystal structure.

Influence of Crystal Habit and Lattice Energy on Pigment Performance

The performance of a pigment is directly influenced by its crystal structure and morphology. Strong intermolecular interactions, such as π-π stacking of conjugated rings and hydrogen bonds, result in high lattice energy. ru.nl This high lattice energy typically correlates with desirable pigment properties like low solubility, which enhances solvent fastness and prevents migration or recrystallization in application media. ru.nl

Crystal habit, or the external morphology of the crystals, also plays a critical role. It affects the pigment's coloristic properties, dispersibility, and rheological behavior in formulations. ru.nl For example, a needle-like morphology can be undesirable as it may lead to high viscosity and processing difficulties. ru.nl this compound is noted for having a small particle size, which contributes to its transparency. sypigment.com However, it also has poor solvent resistance, which can lead to unwanted crystallization in certain inks, suggesting that its lattice energy may be lower compared to more robust pigments. sypigment.com

Relationship Between Crystal Properties and Pigment Performance

| Crystal Property | Influence on Performance |

|---|---|

| High Lattice Energy | Increased thermal stability, improved solvent fastness, reduced migration. ru.nl |

| Specific Polymorph | Determines the exact color shade, stability, and chemical resistance. ru.nlsdc.org.uk |

| Crystal Habit (Shape) | Affects optical properties (e.g., opacity vs. transparency), dispersibility, and viscosity in application. ru.nl |

| Particle Size | Influences light scattering, hiding power, and color strength. sdc.org.uk |

Computational Crystallography and Polymorph Prediction

In recent years, computational methods have become an invaluable tool in crystallography, especially for organic pigments where experimental challenges persist. ru.nl Crystal structure prediction (CSP) methodologies can be used to generate and rank energetically plausible crystal structures for a given molecule. ru.nl

This process typically involves:

Generating a multitude of hypothetical crystal packings.

Performing energy minimization on these structures using force fields to identify low-energy, stable candidates.

Calculating the theoretical XRPD pattern for each of the most stable predicted structures.

Comparing the calculated patterns with experimental XRPD data to identify the structure that best matches the real material. ru.nlru.nl

This combined computational and experimental approach has proven successful in determining the crystal structures of pigments like C.I. Pigment Violet 23 and C.I. Pigment Red 202, demonstrating its power even when high-quality single crystals are unavailable. ru.nl Such methods could be readily applied to this compound to elucidate its crystal structure and explore its potential polymorphic landscape.

Crystal Growth Mechanisms and Control Strategies

Understanding and controlling crystal growth is essential for manufacturing pigments with consistent and desirable properties. The final particle size distribution and morphology are determined by the nucleation and growth processes during synthesis and finishing steps. ru.nl

Control strategies often involve manipulating crystallization conditions such as supersaturation, temperature, and the use of additives. ru.nl Additives, in particular, can be used to modify crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. ru.nl The goal is to produce a product with an optimal morphology, such as plate-like or blocky crystals, which may offer improved optical characteristics over unfavorable shapes like needles. ru.nl For this compound, its noted poor solvent resistance and tendency to undergo "crystallization in packaging inks" represents a form of uncontrolled crystal growth (Ostwald ripening or recrystallization), which can negatively alter the pigment's properties over time. sypigment.com Advanced control strategies during manufacturing would be required to mitigate such instability.

Advanced Characterization Techniques for C.i. Pigment Red 23 Particles and Dispersions

Electron Microscopy for Particle Morphology and Size Distribution Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the fine details of pigment particles, offering insights into their shape, size, and surface features, as well as internal structure and potential coating layers.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of a sample's surface, making it ideal for examining the surface topography and morphology of pigment particles researchgate.netrsc.org. SEM analysis of PR23 would reveal the general shape characteristics of the particles, such as whether they are crystalline, granular, or irregular, and can highlight surface texture, agglomeration, and the presence of any surface treatments or defects researchgate.netresearchgate.net. Studies on other pigments have demonstrated that SEM can effectively visualize the distribution and orientation of pigment particles within a matrix, offering a direct view of their dispersion state researchgate.net. While specific SEM data for PR23's surface topography is not detailed in the provided search results, the technique is a standard method for assessing the external morphology of pigment powders, which directly influences their dispersibility and optical properties kci.go.kr.

Transmission Electron Microscopy (TEM) for Internal Structure and Coating Layers

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the examination of the internal structure of particles, including crystallographic details, and the detection of very thin coating layers that might be applied to modify pigment properties materials-talks.comnih.gov. TEM can reveal the primary particle size distribution, which is often smaller than the agglomerated particle size observed by other methods, and can provide information about the crystallinity and internal morphology of PR23 particles rsc.orgresearchgate.netmdpi.com. If PR23 undergoes surface modification or encapsulation processes, TEM is crucial for visualizing the resulting core-shell structures or the uniformity and thickness of any coating layers, which significantly impact pigment performance, such as lightfastness and dispersibility researchgate.net.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Dispersion State

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are complementary techniques used to characterize the size and behavior of particles in liquid dispersions, providing critical information about the pigment's dispersion state and colloidal stability.

Dynamic Light Scattering (DLS): DLS measures the size of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion ufl.edunih.gov. This technique is widely employed for characterizing toner particles, inks, and pigment dispersions, helping to assess particle size distribution and track aggregation or size changes over time mdpi.comencyclopedia.pub. DLS measurements are valuable for improving formulation and manufacturing processes by providing insights into the stability of pigment suspensions mdpi.comencyclopedia.pub. It is known to have a lower detection limit for particle sizes, enabling the characterization of smaller entities within a dispersion mdpi.com.

Nanoparticle Tracking Analysis (NTA): NTA tracks the Brownian motion of individual particles, allowing for the determination of their hydrodynamic diameter and providing a direct visualization of the dispersion ufl.edumdpi.com. NTA is particularly advantageous for analyzing polydisperse samples, as it can offer higher resolution for multimodal distributions and visually confirm aggregation phenomena ufl.edu. While NTA typically has a higher lower detection limit for particle size compared to DLS, it offers the advantage of analyzing individual particles, potentially leading to more accurate size distribution data for complex samples ufl.edumdpi.com.

Both DLS and NTA are essential for understanding how PR23 particles interact and behave when dispersed, which is critical for achieving uniform color development and preventing issues like sedimentation or flocculation in final applications mdpi.comencyclopedia.pub.

Surface Area and Porosity Characterization (e.g., BET analysis)

BET Analysis: The BET method quantifies the surface area by measuring the physical adsorption of a gas (typically nitrogen) onto the sample's surface at cryogenic temperatures particletechlabs.com. For C.I. Pigment Red 23, a specific surface area of 28 m²/g has been reported l-color.com. This value provides a quantitative measure of the total surface available for interaction. For comparison, other organic pigments like C.I. Pigment Red 57:1 have reported BET surface areas in the range of 60-110 m²/g google.comgoogle.com. A higher surface area can indicate smaller particle sizes or a more porous structure, which can enhance pigment wetting and dispersion but may also influence other properties like opacity and rheology.

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Interactions

Atomic Force Microscopy (AFM) is a powerful tool for nanoscale surface analysis, providing detailed topographical information and enabling the study of surface roughness and interfacial interactions at a very high resolution mdpi.com.

AFM can generate three-dimensional images of pigment particle surfaces, allowing for the quantitative measurement of surface roughness parameters, such as Rq (root mean squared roughness) mdpi.com. Surface roughness influences how easily a medium can wet the pigment surface and can affect the adhesion and dispersion of particles in various formulations mdpi.com. By analyzing surface topography, AFM can reveal subtle features that impact interfacial phenomena, such as the energy of interaction between pigment particles and the surrounding medium. While specific AFM studies detailing the surface roughness of this compound are not extensively detailed in the provided results, the technique is fundamental for understanding surface-dependent properties that govern pigment performance and stability in complex systems researchgate.netmdpi.com.

Zeta Potential Measurements for Colloidal Stability

Zeta potential is a critical parameter for assessing the colloidal stability of pigment dispersions. It measures the electrical potential at the slipping plane of a particle, indicating the degree of electrostatic repulsion between particles in a suspension materials-talks.comnih.gov.

A higher absolute value of zeta potential (typically greater than +30 mV or less than -30 mV) signifies strong electrostatic repulsion, which prevents particles from aggregating and leads to a more stable dispersion materials-talks.comnih.gov. Conversely, low zeta potential values suggest insufficient repulsive forces, increasing the likelihood of flocculation or coagulation materials-talks.comnih.gov. Zeta potential is influenced by factors such as pH, ionic strength, and the presence of additives, making it a dynamic indicator of dispersion behavior nih.gov. Techniques like DLS can also be used to measure zeta potential nih.govencyclopedia.pub. While specific zeta potential values for this compound are not explicitly provided in the search results, understanding this parameter is vital for formulating stable pigment dispersions that maintain their desired properties over time and under various processing conditions.

Dispersion Science and Rheological Behavior of C.i. Pigment Red 23 Systems

Mechanisms of Pigment Dispersion and Flocculation in Liquid Media

The process of dispersing a dry pigment like C.I. Pigment Red 23 into a liquid medium is a complex, energy-intensive operation that can be broken down into three fundamental stages:

Wetting: This initial step involves the displacement of air and other substances from the surface of the pigment particles by the liquid vehicle. The efficiency of wetting is governed by the surface tension of the liquid and the surface energy of the pigment.

Separation: Following wetting, mechanical energy is applied to the system, typically through milling or grinding. This energy input is necessary to break down the pigment agglomerates—loose clusters of primary particles—and aggregates, which are more tightly bound, into smaller particles, ideally down to the primary particle size. researchgate.net

Stabilization: Once the particles are separated, they must be stabilized to prevent them from coming back together, a process known as flocculation. Flocculation is driven by the inherent van der Waals attractive forces between particles. Stabilization is achieved by introducing repulsive forces that counteract this attraction. The two primary mechanisms for stabilization in non-aqueous media are:

Steric Hindrance: This involves the adsorption of polymers (dispersants) onto the pigment surface. The protruding polymer chains prevent particles from getting close enough for the attractive forces to dominate.

Electrostatic Stabilization: This mechanism involves the formation of an electrical double layer around the particles, leading to mutual repulsion. It is more common in aqueous systems.

Flocculation occurs when the stabilization is insufficient, leading to the formation of loose, three-dimensional structures of pigment particles within the liquid. This can negatively impact key properties such as color strength, gloss, and viscosity. Given that this compound is noted to have a small particle size, it possesses a large specific surface area, which increases the tendency for particles to re-agglomerate, making effective stabilization crucial. sypigment.com

Adsorption Behavior of Dispersants and Surfactants on Pigment Surfaces

To achieve long-term stability and prevent flocculation, dispersants or surfactants are added to the formulation. These molecules adsorb onto the surface of the this compound particles, creating a stabilizing barrier.

The structure of a typical polymeric dispersant consists of two key components:

An Anchoring Group: This part of the molecule has a strong affinity for the pigment surface and adsorbs onto it. For organic pigments like this compound, functional groups such as carboxylic acids can serve as effective anchors. researchgate.net

A Polymeric Chain: This part of the molecule extends into the liquid medium (the matrix) and is compatible with it. These chains are responsible for providing the steric barrier that keeps the particles separated.

The adsorption process is a dynamic equilibrium, and the strength of the adsorption determines the effectiveness of the dispersant. szfki.hu A strong bond between the anchor group and the pigment surface ensures that the dispersant remains in place, even under high shear conditions. The choice of dispersant is critical and depends on the surface chemistry of the specific pigment and the chemical nature of the liquid medium. For instance, studies on the chemically similar C.I. Pigment Violet 23 have shown that copolymer dispersants can adsorb very strongly, significantly improving dispersion quality. researchgate.net This principle highlights the importance of matching dispersant chemistry to the pigment surface to ensure robust adsorption and stabilization.

Rheological Characterization of Pigment Dispersions

Rheology is the study of the flow and deformation of matter. The rheological properties of a this compound dispersion are critical for its performance during storage, processing, and application. researchgate.net Paints and inks, for example, are exposed to a wide range of shear rates, from very low during storage to very high during application by spraying or rolling. thermofisher.comazom.com this compound is known to produce formulations with high viscosity, a key rheological parameter that must be carefully controlled. sypigment.com

Pigment dispersions, including those made with this compound, typically exhibit non-Newtonian flow behavior. The most common of these is shear thinning (or pseudoplasticity), which is characterized by a decrease in viscosity as the applied shear rate increases. thermofisher.comnetzsch.com This occurs because at rest or under low shear, pigment particles may form loose flocculates or networked structures, leading to high viscosity. davidpublisher.com As the shear rate increases, these structures are broken down, and the anisometric particles align themselves in the direction of flow, resulting in less internal friction and a lower viscosity. azom.com

Thixotropy is a related, time-dependent phenomenon. A thixotropic fluid exhibits a decrease in viscosity under shear, and this viscosity gradually recovers when the shear is removed. netzsch.comanton-paar.com The time it takes for the structure to rebuild and the viscosity to recover is a key characteristic.

Structural Breakdown: When shear is applied (e.g., stirring or brushing), the internal structure of the dispersion breaks down, causing a drop in viscosity.

Structural Recovery: When the shear is removed (e.g., after the paint is applied to a surface), the structure begins to reform, and the viscosity increases over time. davidpublisher.com

This behavior is highly desirable in applications like coatings. Low viscosity during application allows for easy flow and leveling, while a rapid recovery to a higher viscosity after application prevents sagging and dripping. thermofisher.com

Yield stress is the minimum amount of shear stress that must be applied to a material to initiate flow. Below the yield stress, the material behaves like a solid (it deforms elastically), while above it, it flows like a liquid. For a pigment dispersion, a sufficiently high yield stress is advantageous for storage stability, as it helps prevent the settling and sedimentation of pigment particles under the force of gravity.

Viscoelasticity describes materials that exhibit both viscous (liquid-like) and elastic (solid-like) properties. When a stress is applied, a viscoelastic material will deform, and when the stress is removed, it will partially return to its original shape. This behavior is a result of the complex interactions between the pigment particles and the polymer matrix. Understanding the viscoelastic properties of a this compound dispersion is important for predicting its behavior in processes like misting during high-speed printing or leveling after application.

Influence of Particle-Particle and Pigment-Matrix Interactions on Flow Properties

Particle-Particle Interactions: The balance between attractive van der Waals forces and repulsive forces (from stabilizers) dictates the state of the dispersion. If attractive forces dominate, particles will flocculate, forming a network structure that can significantly increase viscosity and yield stress. If repulsive forces are dominant, the particles remain well-separated (deflocculated), leading to lower viscosity and more Newtonian-like behavior.

Pigment-Matrix Interactions: The interaction between the pigment surface and the surrounding liquid or polymer matrix also plays a crucial role. Strong affinity between the pigment and the matrix can promote good wetting and dispersion. Conversely, poor compatibility can lead to issues. This compound is noted for its poor solvent resistance, which can lead to a phenomenon known as crystallization in certain inks. sypigment.com This suggests a strong interaction with some solvents that can alter the physical state of the pigment over time, impacting rheology and stability.

The combination of these interactions determines the final rheological profile of the formulation, influencing everything from its shelf life to its final appearance after application.

Optimization of Dispersion Formulations for Industrial Applications

The primary goal of formulation development is to create a stable, cost-effective pigment dispersion with a rheological profile tailored to a specific application. specialchem.com For this compound, which is used in printing inks and industrial paints, this optimization involves several key steps: origochem.com

Selection of Dispersant: Choosing the correct dispersant and its concentration is paramount. The optimal amount is typically determined by creating a "ladder study" where viscosity is measured at increasing dispersant concentrations. The point of minimum viscosity often corresponds to the optimal concentration for achieving good stabilization.

Pigment Loading: For economic and performance reasons, it is often desirable to maximize the pigment concentration. However, increasing pigment loading leads to a sharp increase in viscosity. szfki.hu The use of an effective dispersant can significantly lower the viscosity, allowing for a higher pigment load while maintaining workable flow properties. researchgate.netsinocurechem.com

Control of Milling Process: The mechanical dispersion process must be controlled to achieve the desired particle size distribution without over-grinding, which can lead to undesirable color shifts or an excessively high surface area that is difficult to stabilize.

Rheology Modification: In addition to dispersants, other additives (rheology modifiers) may be used to fine-tune the final flow properties, such as adjusting the yield stress to control settling or modifying the thixotropic recovery time to optimize leveling and sag resistance.

By carefully controlling these factors, formulators can harness the properties of this compound to create high-quality, stable, and efficient industrial products.

Data Tables

Table 1: Selected Physicochemical Properties of this compound

| Property | Value / Description | Reference |

| C.I. Name | Pigment Red 23 | smolecule.com |

| C.I. Number | 12355 | sypigment.com |

| CAS Number | 6471-49-4 | sypigment.com |

| Molecular Formula | C₂₄H₁₇N₅O₇ | smolecule.com |

| Appearance | Red powder | sypigment.com |

| Hue | Dark, blue-toned red | sypigment.com |

| Key Characteristics | Small particle size, high viscosity in dispersions, poor solvent resistance | sypigment.com |

| Oil Absorption ( g/100g ) | 40-55 | origochem.com |

Table 2: Conceptual Influence of Dispersant Concentration on the Viscosity of a Pigment Dispersion

| Dispersant Concentration | Pigment Particle State | Description | Resulting Viscosity |

| None / Very Low | Flocculated | Particles are strongly attracted, forming a network structure. | Very High |

| Sub-Optimal | Partially Deflocculated | Insufficient dispersant to fully cover all pigment surfaces. | Medium to High |

| Optimal | Well-Stabilized / Deflocculated | Pigment surfaces are saturated with dispersant, providing a strong steric barrier. | Minimum |

| Excess | Potential for Depletion Flocculation | Free, unadsorbed dispersant in the medium can cause particles to cluster. | May Increase Slightly |

Surface Chemistry and Modification Strategies for C.i. Pigment Red 23

Chemical and Physical Surface Treatments

Chemical and physical surface treatments are foundational methods for improving the interfacial properties of pigment particles. These treatments modify the pigment surface through adsorption or chemical reaction, influencing how the particles interact with their surrounding medium.

Chemical treatments involve the application of agents that react with the pigment's surface. For azo pigments, this can include acid or alkali treatments which can alter surface polarity and wettability. icrc.ac.ir A more specific chemical modification is sulfonation, where sulfonating agents are used to introduce sulfonic acid groups onto the pigment's surface. icrc.ac.ir This significantly increases the hydrophilicity of the pigment, improving its compatibility and dispersion stability in water-based systems like flexographic inks. icrc.ac.ir

Physical treatments primarily rely on the adsorption of molecules onto the pigment surface. The use of surfactants is a widespread practice in the modification of azo pigments. lankem.com Anionic and non-ionic surfactants can be added during or after the synthesis process to control crystal growth, reduce particle size, and prevent aggregation. lankem.comnih.gov This treatment can make the pigment brighter and shift its hue. lankem.com For instance, studies on the closely related C.I. Pigment Red 146 have shown that using surfactants like Igepon T (anionic) and Peregal O-25 (non-ionic) can reduce particle size, narrow the particle size distribution, and enhance hydrophilicity. rsc.org

| Treatment Type | Specific Method/Agent | Primary Effect on Pigment Surface | Resulting Performance Improvement |

|---|---|---|---|

| Chemical | Sulfonation | Introduces sulfonic acid (-SO₃H) groups | Improved wettability and stability in aqueous media icrc.ac.ir |

| Chemical | Acid/Alkali Treatment | Alters surface polarity and functional groups | Enhanced compatibility with specific resin systems icrc.ac.ir |

| Physical | Anionic Surfactant Adsorption (e.g., Igepon T) | Forms an adsorbed layer, increases surface charge | Reduced particle size, improved dispersion, enhanced hydrophilicity rsc.org |

| Physical | Non-ionic Surfactant Adsorption (e.g., Peregal O-25) | Provides steric hindrance between particles | Controlled crystal shape, improved brightness and flowability lankem.comrsc.org |

Grafting and Polymer Encapsulation Techniques

Grafting and encapsulation techniques offer a more robust and permanent modification by attaching a polymer layer to the pigment surface. This layer can be tailored to provide specific functionalities and compatibilities.

Grafting techniques involve the growth of polymer chains directly from the pigment surface ("grafting-from") or the attachment of pre-formed polymer chains ("grafting-to"). nih.gov The "grafting-from" approach is often preferred as it can achieve a higher grafting density. nih.gov Methods like Surface-Initiated Controlled Radical Polymerization (SI-CRP), including Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization, are powerful tools for this purpose. thalesnano.com These methods allow for the creation of well-defined polymer brushes on the particle surface, which can be designed to be compatible with specific solvents or polymer matrices, thereby ensuring long-term dispersion stability. thalesnano.com

Polymer encapsulation creates a distinct core-shell structure where the pigment particle is the core and a polymer forms the shell. This is often achieved through methods like mini-emulsion or emulsion polymerization. researchgate.net For example, a pigment can be dispersed in an aqueous medium with a surfactant, followed by the polymerization of monomers to form a shell around each particle. researchgate.net This encapsulation can improve thermal stability, light fastness, and prevent pigment migration. researchgate.netresearchgate.net The choice of polymer for the shell is critical and is selected based on the final application, such as UV-curable resins for inkjet inks.

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting-From | Polymer chains are grown from initiator sites on the pigment surface. nih.gov | High grafting density; uniform polymer layer; precise control over chain length. nih.gov | Requires surface functionalization with initiators; can be sensitive to reaction conditions. |

| Grafting-To | Pre-synthesized polymer chains with reactive end-groups are attached to the pigment surface. nih.gov | Characterization of the polymer is possible before attachment; simpler surface chemistry. | Lower grafting density due to steric hindrance of polymer chains. nih.gov |

Inorganic Coating Methodologies (e.g., hydrous alumina, silica)

Coating organic pigments like C.I. Pigment Red 23 with thin, transparent layers of inorganic materials is a highly effective strategy for enhancing durability. These inorganic shells can protect the organic pigment core from environmental factors such as UV radiation, chemicals, and high temperatures.

Hydrous alumina (Al₂O₃·nH₂O) coatings have been successfully applied to other red pigments, such as C.I. Pigment Red 170. researchgate.net The process typically involves the controlled hydrolysis of an aluminum salt, like aluminum sulfate (B86663) (Al₂(SO₄)₃), in an aqueous suspension of the pigment. researchgate.net The morphology of the resulting alumina layer—whether it forms discrete dots, floccules, or a continuous film—can be precisely controlled by adjusting parameters such as pH, temperature, and the type of surfactant used to disperse the pigment. researchgate.net A uniform film coating has been shown to remarkably improve the thermal stability and solvent resistance of the pigment. researchgate.net

Silica (SiO₂) coatings are another popular choice, often applied using a sol-gel process like the Stöber method, which involves the hydrolysis and condensation of tetraalkoxysilanes (e.g., TEOS). researchgate.net A dense, transparent silica layer acts as a physical barrier, enhancing the pigment's resistance to high-temperature oxidation and improving its light fastness. researchgate.netscirp.org Silica coatings can also improve the dispersibility of pigments in various media. nih.gov For both alumina and silica, the coating process is designed to create a layer that is thick enough to be protective yet thin enough to not interfere with the pigment's coloristic properties.

| Coating Material | Typical Deposition Method | Key Performance Enhancements | Controlling Factors |

|---|---|---|---|

| Hydrous Alumina | Hydrolysis of Al₂(SO₄)₃ researchgate.net | Improved thermal stability and solvent resistance. researchgate.net | pH, temperature, precursor concentration, surfactant type. researchgate.net |

| Silica | Sol-gel process (e.g., Stöber method) researchgate.net | Enhanced thermal/oxidation resistance, UV protection, and light fastness. researchgate.net | Precursor (e.g., TEOS) concentration, water/alcohol ratio, catalyst. researchgate.net |

Development of Reactive Pigment Composites

The development of reactive pigment composites represents a sophisticated approach where the pigment is modified to chemically bond with the surrounding application medium, such as a polymer or resin. This covalent bonding creates a truly integrated composite material, offering superior performance compared to systems where the pigment is merely physically dispersed.

One method to achieve this is by treating the pigment surface with a coupling agent that has dual functionality. For example, a silane coupling agent like 3-(trimethoxysilyl)propyl methacrylate (MPS) can be adsorbed onto the pigment surface. researchgate.net The trimethoxysilyl groups can anchor to the pigment, while the methacrylate group remains available to co-polymerize with a resin matrix during curing. This creates a permanent link between the pigment and the polymer, drastically improving properties like adhesion, solvent resistance, and preventing issues like migration and bleeding. researchgate.net

Another strategy involves modifying the pigment synthesis process itself. By introducing a co-monomer with reactive functional groups during the pigment's formation, a "solid solution" can be created where the reactive groups are integrated into the pigment's crystal lattice. rsc.org These embedded functional groups can then participate in cross-linking reactions with the host matrix, effectively making the pigment a reactive component of the final material.

Synergistic Effects of Multiple Modification Approaches

To achieve the highest levels of performance, researchers often combine several modification techniques, leveraging the synergistic effects of different treatments. A single approach may improve one property but not another, whereas a multi-step, synergistic strategy can provide comprehensive enhancement of the pigment's characteristics.

A prime example of this is the modification of C.I. Pigment Red 146, which integrates several technologies:

Surfactant Treatment : The process begins with the use of both anionic and non-ionic surfactants to control particle size and initial dispersion. rsc.org

Solid Solution Formation : A second diazo component (3-amino-4-methylbenzamide) is introduced during synthesis to form a mixed-crystal or solid solution, which improves color strength. rsc.org

Graphene Oxide (GO) Modification : Graphene oxide, with its rich surface functionality, is added to further enhance dispersion and color properties. rsc.org

Hydrothermal Treatment : A final hydrothermal post-treatment is applied, which can further refine the crystal structure and improve properties like flowability and color strength. rsc.org

This combined approach was shown to significantly increase solvent resistance, reduce particle size, improve hydrophilicity, and achieve a maximum color strength of 112.6% compared to the unmodified pigment. rsc.org Such multi-technology strategies demonstrate that the thoughtful combination of physical adsorption, chemical modification, and post-synthesis treatments can yield pigments with superior, multi-faceted performance profiles. rsc.org

| Modification Step | Effect on Color Strength (%) | Effect on Flowability (mm) | Primary Benefit |

|---|---|---|---|

| Unmodified Pigment | 100.0 | 22.5 | Baseline |

| + Surfactants (Combined) | 101.6 | 25.0 | Improved dispersion and flow rsc.org |

| + Solid Solution (DB-60) | 105.1 | 23.0 | Enhanced color strength rsc.org |

| + Graphene Oxide | 109.0 | 25.0 | Further color and flow enhancement rsc.org |

| + Hydrothermal Treatment (105 °C) | 112.6 | 26.5 | Crystal refinement, maximized performance rsc.org |

Advanced Functionalization for Tailored Performance Attributes

Advanced functionalization moves beyond general improvements in dispersibility and stability to impart specific, tailored performance attributes to the pigment. This involves the precise chemical modification of the pigment surface to introduce functional groups that can interact in a highly specific manner with the application medium or respond to external stimuli.

One such strategy is the introduction of charged groups to create self-dispersing pigments. By treating a pigment with sulfonating agents, sulfonic acid groups can be attached to the surface. icrc.ac.irgoogle.com When neutralized, these groups provide electrostatic repulsion between particles in aqueous media, eliminating the need for additional dispersants in an ink or coating formulation. google.com

Functionalization can also be used to improve compatibility with high-performance systems. For example, modifying the pigment surface to be more compatible with UV-curable resins can enhance its performance in inkjet printing applications. Encapsulation within a UV-reactive polymer shell is one way to achieve this.

Photochemistry and Thermal Stability Mechanisms of C.i. Pigment Red 23

Thermal Degradation Pathways and Kinetic Analysis

The thermal stability of C.I. Pigment Red 23 is a critical parameter for its application in materials that undergo high-temperature processing, such as plastics. The pigment generally has a heat resistance of up to 140°C. sypigment.com Beyond this temperature, thermal degradation occurs, which typically involves the cleavage of the weakest chemical bonds within the molecule. The central azo linkage and functional groups like nitro groups are susceptible to thermal decomposition. The amide group present in the structure contributes to its thermal stability through the formation of hydrogen bonds. smolecule.com When heated to decomposition, azo compounds can emit toxic fumes. noaa.gov

Kinetic analysis of the degradation process helps in understanding the rate and mechanism of decomposition. Studies on the degradation of Direct Red 23 using various AOPs, which can be initiated by UV light or other energy sources, have shown that the decolorization process often follows a pseudo-first-order kinetic model. tandfonline.com This indicates that the rate of degradation is directly proportional to the concentration of the pigment. The half-life of the degradation process varies depending on the specific method used.

Table 1: Kinetic Data for Degradation of Direct Red 23 by Various AOPs

| Degradation Process | Half-life (t½) in minutes |

|---|---|

| Ozonation (O₃) | 12.4 |

| O₃/UV | 9.0 |

| O₃/UV/H₂O₂ | 15.8 |

| O₃/Ultrasonic (US) | 10.5 |

Data sourced from a study on 500 mg/L initial dye concentration at pH 9. tandfonline.com

The rate constant (k) for the degradation of a 400 mg/L solution of the dye was found to increase by approximately 38% when using a combined O₃/UV process compared to ozonation alone, demonstrating a synergistic effect. tandfonline.com

Influence of Molecular Structure and Crystal Form on Stability

The stability of this compound is intrinsically linked to its molecular and solid-state structure.

Molecular Structure: The molecule's stability is influenced by its functional groups. smolecule.com

Azo Group (–N=N–): This is the primary chromophore but is also a potential site for photo-degradation and thermal cleavage. smolecule.com

Amide Group (–NHCO–): This group enhances stability by enabling the formation of intra- and intermolecular hydrogen bonds, which helps to lock the molecule in a rigid, planar conformation and contributes to its thermal stability. smolecule.comsdc.org.uk

Methoxy (B1213986) Group (–OCH₃): This electron-donating group on the phenyl ring influences the electronic distribution within the conjugated system, affecting color properties and stability. smolecule.com

The pigment can exist in tautomeric forms, primarily the azo and hydrazone forms. smolecule.com The azo form generally predominates in the solid state, which is favored by the extended conjugation and efficient crystal packing. smolecule.com

Crystal Form: The physical properties of a pigment, including its thermal and light stability, are heavily controlled by its crystal lattice structure. sdc.org.uk Organic pigments like this compound can exist in different polymorphic forms, where the molecules are packed in different arrangements. ru.nl Each crystal modification has a unique thermodynamic stability. sdc.org.uk A more stable crystal lattice generally requires more energy to disrupt, leading to better heat and solvent fastness. ru.nl Intermolecular forces, such as hydrogen bonds and van der Waals forces, within the crystal are crucial. Strong intermolecular hydrogen bonds, for instance, are responsible for the excellent migration and solvent fastness properties of some azo pigments. sdc.org.uk The arrangement of molecules in the crystal lattice also influences light absorption and, consequently, the color and lightfastness of the pigment. sdc.org.uk

Table 2: Fastness Properties of this compound

| Property | Rating/Value |

|---|---|

| Light Fastness | 5-6 (on an 8-point scale) |

| Heat Resistance | 140 °C |

| Water Resistance | 5 (on a 5-point scale) |

| Oil Resistance | 4 (on a 5-point scale) |

| Acid Resistance | 5 (on a 5-point scale) |

| Alkali Resistance | 3 (on a 5-point scale) |

Data sourced from SY Chemical Co., Ltd. sypigment.com

Role of Additives and Matrix Effects on Durability

The durability of this compound in its final application is significantly affected by the surrounding medium (the matrix) and the presence of additives.

Role of Additives: Additives are incorporated to enhance performance and stability.